1-Bromo-4-iodobicyclo[2.2.1]heptane
Description
1-Bromo-4-iodobicyclo[2.2.1]heptane is a halogenated bicyclic hydrocarbon with a norbornane skeleton. Its molecular formula is C₇H₁₀BrI, and it features bromine and iodine substituents at positions 1 and 4 of the bicyclo[2.2.1]heptane framework. The compound’s rigid bicyclic structure and halogen placement confer unique steric and electronic properties, making it relevant in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized norbornanes .
Properties
CAS No. |
62947-51-7 |
|---|---|
Molecular Formula |
C7H10BrI |
Molecular Weight |
300.96 g/mol |
IUPAC Name |
1-bromo-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10BrI/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChI Key |
NILLIWHYIIOODL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical parameters for 1-bromo-4-iodobicyclo[2.2.1]heptane and its analogs:
Spectroscopic Characterization
- NMR Studies : Trifluoroacetylation (TFA) of hydroxyl-bearing bicycloheptanes, as described in , facilitates precise NMR signal assignment by simplifying proton environments. For example, esterification of 1-bromobicyclo[2.2.1]heptane derivatives with TFA in CDCl₃ shifts proton resonances predictably, aiding structural confirmation .
- Impact of Substituents : The 4-iodo substituent in the target compound would deshield adjacent protons in ¹H-NMR, while the carboxylate group in methyl 4-bromo...carboxylate introduces distinct carbonyl signals (~170 ppm in ¹³C-NMR) .
Q & A
Q. What are the established synthetic routes for 1-Bromo-4-iodobicyclo[2.2.1]heptane?
The synthesis typically involves sequential halogenation of the bicyclo[2.2.1]heptane framework. Bromination can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions, followed by iodination via electrophilic substitution or metal-mediated reactions. For example, iodination may employ iodine monochloride (ICl) in a controlled environment to prevent over-halogenation. Reaction optimization (e.g., solvent polarity, temperature) is critical to ensure regioselectivity and purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : H and C NMR to identify substituent positions and bicyclic framework integrity.
- X-ray Crystallography : Resolves stereochemical ambiguity, particularly exo/endo configurations of halogens.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine/iodine signatures). Comparative analysis with known bicyclo[2.2.1]heptane derivatives is recommended for validation .
Advanced Research Questions
Q. How do steric and electronic effects govern the reactivity of bromo vs. iodo substituents in cross-coupling reactions?
While iodine generally exhibits superior leaving-group ability in transition metal-catalyzed reactions (e.g., Suzuki or Negishi couplings), the rigid bicyclo[2.2.1]heptane framework introduces steric constraints. Computational studies suggest that the endo configuration of iodine may hinder catalytic access, reducing reactivity compared to less bulky systems. Experimental optimization (e.g., ligand choice, solvent) is required to balance electronic favorability and steric hindrance .
Q. What computational approaches predict the thermodynamic stability and reaction pathways of this compound?
Density Functional Theory (DFT) calculations are employed to:
- Calculate Heat of Formation (HOF) to assess energetic stability.
- Map reaction coordinates for substitution or elimination pathways, emphasizing halogen mobility.
- Analyze frontier molecular orbitals (FMOs) to identify sites for nucleophilic/electrophilic attack. Molecular dynamics simulations further explore solvent effects and transition-state geometries .
Q. How does the bicyclic framework influence stereochemical outcomes in nucleophilic substitution reactions?
The bicyclo[2.2.1]heptane structure imposes significant steric hindrance, favoring exo-face reactions due to reduced strain. For example, nucleophilic substitution at the bromine site proceeds via an S2 mechanism with inversion of configuration, while the iodo substituent may follow a competing elimination pathway under strong base conditions. Kinetic isotope effect (KIE) studies and isotopic labeling can elucidate mechanistic details .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?
- Low-Temperature Conditions : Minimize thermal decomposition of halogens.
- Protecting Groups : Temporarily shield reactive sites (e.g., silylation of adjacent positions).
- Catalytic Systems : Use Pd/Fe-based catalysts with tailored ligands to suppress β-hydride elimination. Monitoring via in-situ IR or GC-MS is advised to track reaction progress .
Data Contradictions and Resolution
Q. Discrepancy in halogen reactivity: Bromine as a superior leaving group in bicyclo systems?
While iodine is typically a better leaving group in acyclic systems, notes bromine’s enhanced reactivity in bicyclo[2.2.1]heptane derivatives. This anomaly may arise from the bicyclic structure’s strain, which destabilizes transition states involving larger iodine atoms. Resolving this requires comparative kinetic studies (e.g., measuring substitution rates for Br vs. I analogues under identical conditions) .
Q. Methodological Notes
- Stereochemical Nomenclature : Use exo/endo descriptors (IUPAC) to specify substituent positions, as misassignment can lead to erroneous mechanistic conclusions .
- Safety Protocols : Halogenated bicyclo compounds require handling in inert atmospheres (e.g., gloveboxes) due to potential light sensitivity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
